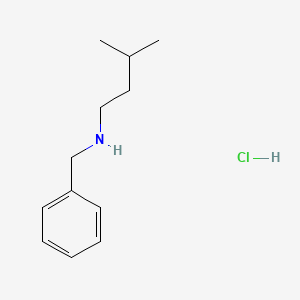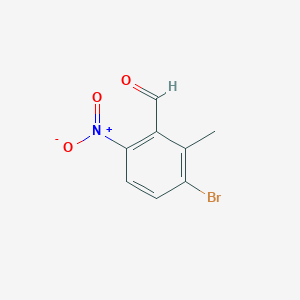
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline” is a chemical compound with the molecular formula C17H13ClN2O4 . It has a molecular weight of 344.75 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline”, has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline” consists of a quinoline ring system with a chloro group at the 2-position and a methoxy-5-nitrophenoxymethyl group at the 3-position .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline”, has been extensively studied . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Safety and Hazards
Future Directions
The future directions for “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline” could involve further exploration of its synthesis, reactions, and potential applications. As this compound is structurally similar to 2-chloroquinoline-3-carbaldehyde and related analogs, it may have potential applications in the development of new heterocyclic compounds .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with 2-methoxy-5-nitrophenol in the presence of a base to form the intermediate 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinolinecarboxaldehyde. This intermediate is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "2-methoxy-5-nitrophenol", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-quinolinecarboxaldehyde and 2-methoxy-5-nitrophenol in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Isolate the intermediate 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinolinecarboxaldehyde by filtration or extraction.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature.", "Step 6: Acidify the reaction mixture with a suitable acid such as hydrochloric acid to quench the reducing agent.", "Step 7: Isolate the final product 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline by filtration or extraction and purify if necessary." ] } | |
CAS RN |
1803599-75-8 |
Molecular Formula |
C17H13ClN2O4 |
Molecular Weight |
344.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




